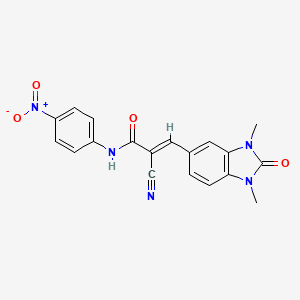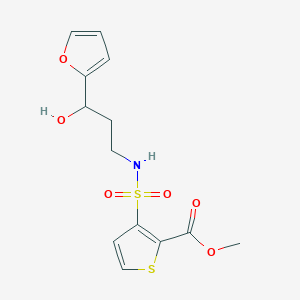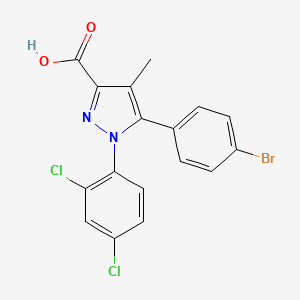![molecular formula C24H24N6O2S B2530165 N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872993-83-4](/img/structure/B2530165.png)
N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide, an ethyl group, a thioether, and a [1,2,4]triazolo[4,3-b]pyridazine ring . These functional groups and the overall structure suggest that this compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups and a heterocyclic ring. The [1,2,4]triazolo[4,3-b]pyridazine ring is a fused ring system that contains nitrogen atoms, which can contribute to the compound’s chemical reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups and the [1,2,4]triazolo[4,3-b]pyridazine ring. The amine and thioether groups could potentially participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the [1,2,4]triazolo[4,3-b]pyridazine ring could contribute to its thermal stability .Scientific Research Applications
Antiproliferative Activity
Compounds related to N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide have shown potential in inhibiting the proliferation of endothelial and tumor cells. This is observed in triazolo[4,3-b]pyridazine derivatives, which are structurally similar to the compound and exhibit antiproliferative effects in their ester form (Ilić et al., 2011).
Antimicrobial Activity
Some derivatives of triazolo[4,3-b][1,3,4]thiadiazole, which share structural features with the compound under consideration, have been found to exhibit significant antimicrobial activities against both gram-positive and gram-negative bacteria as well as various fungi (Patel & Patel, 2015).
Applications in Heterocyclic Compound Synthesis
The chemical structure of the compound suggests its potential utility in the synthesis of various heterocyclic compounds. Studies on similar compounds, such as acylamino substituted fused 1,2,4-triazoles, indicate their use in the synthesis of various heterocyclic systems, which are important in medicinal chemistry (Music & Verček, 2005).
Biochemical Applications
Related triazole derivatives have been studied for their biochemical applications, including antimicrobial, anti-lipase, and antiurease activities. This indicates a potential for the compound to be used in biochemical research and drug development (Özil et al., 2015).
Tuberculostatic Activity
Derivatives of 1,2,4-triazole, which are structurally related to the compound of interest, have been synthesized and evaluated for their tuberculostatic activity. This suggests potential research applications of the compound in the study and treatment of tuberculosis (Titova et al., 2019).
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole ring, like the one in this compound, are known to bind to the iron in the heme moiety of Cytochrome P450 enzymes . This suggests that Cytochrome P450 enzymes could be a potential target of this compound.
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound could bind to the iron in the heme moiety of Cytochrome P450 enzymes, leading to inhibition of these enzymes .
Properties
IUPAC Name |
N-[2-[6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-2-17-8-10-19(11-9-17)26-22(31)16-33-23-13-12-20-27-28-21(30(20)29-23)14-15-25-24(32)18-6-4-3-5-7-18/h3-13H,2,14-16H2,1H3,(H,25,32)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVJFSJYCBXBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2530086.png)

![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)



![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)
![Methyl 4-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2530099.png)


![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2530102.png)
![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)

